Cupric bromide

Description

Structure

2D Structure

Propriétés

Numéro CAS |

7789-45-9 |

|---|---|

Formule moléculaire |

Br2Cu |

Poids moléculaire |

223.35 g/mol |

Nom IUPAC |

copper;dibromide |

InChI |

InChI=1S/2BrH.Cu/h2*1H;/q;;+2/p-2 |

Clé InChI |

QTMDXZNDVAMKGV-UHFFFAOYSA-L |

SMILES |

[Cu](Br)Br |

SMILES canonique |

[Cu+2].[Br-].[Br-] |

Point d'ébullition |

900 °C |

Color/Form |

Almost black, iodine like, monoclinic crystals or crystalline powde |

Densité |

4.77 at 68 °F (USCG, 1999) 4.710 @ 20 °C/4 °C |

melting_point |

928 °F (USCG, 1999) 498 °C |

Autres numéros CAS |

7789-45-9 |

Description physique |

Copper(ii) bromide is an odorless black solid. Sinks and mixes with water. (USCG, 1999) |

Pictogrammes |

Corrosive; Irritant; Environmental Hazard |

Solubilité |

Very sol in water; sol in alcohol, acetone, ammonia; practically insol in benzene, ether, concentrated sulfuric acid Very sol in water; sol in ethanol, acetone; insoluble in benzene, ethyl ether 126 parts/100 parts water Anhydrous product is very soluble in water (55.7 g/100g solution) and soluble in ethanol and acetone. |

Synonymes |

Copper Dibromide; Copper(II) Bromide; Cupric Bromide; |

Origine du produit |

United States |

Foundational & Exploratory

cupric bromide chemical formula and molecular structure

This technical guide provides a comprehensive overview of the chemical and physical properties of cupric bromide (Copper(II) bromide), including its molecular structure and a detailed experimental protocol for its synthesis. This document is intended for researchers, scientists, and professionals in drug development and other scientific fields who require a thorough understanding of this compound.

Core Properties of this compound

This compound, with the chemical formula CuBr₂, is an inorganic compound that appears as a grayish-black crystalline solid.[1][2] It is deliquescent, meaning it has a strong tendency to absorb moisture from the air.[3][4] The compound is notable for its use as a brominating agent in organic synthesis and as an intensifier in photographic processing.[1][5]

Quantitative Data Summary

The key physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Units |

| Chemical Formula | CuBr₂ | - |

| Molar Mass | 223.37 | g/mol |

| Appearance | Grayish-black crystals | - |

| Density | 4.710 - 4.77 | g/cm³ |

| Melting Point | 498 | °C |

| Boiling Point | 900 | °C |

| Solubility in Water (20 °C) | 55.7 | g/100 mL |

| Crystal Structure | Monoclinic | - |

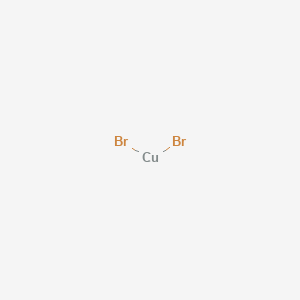

Molecular and Crystal Structure

In the solid state, this compound exhibits a polymeric structure.[1][6] The crystal structure is monoclinic, belonging to the C2/m space group.[1] The structure consists of planar square CuBr₄ units that are connected on opposite sides to form chains.[1] This arrangement results in a distorted cadmium iodide (CdI₂) type structure, where the copper atoms have a 4+2 coordination.[7] At high temperatures in the gas phase, monomeric CuBr₂ units are present.[1]

A simplified representation of the repeating unit in the polymeric chain structure of solid this compound is provided below.

Caption: A diagram illustrating the linkage of planar CuBr₄ units in the polymeric chain of solid this compound.

Experimental Protocol: Synthesis of this compound

The following protocol details a standard laboratory method for the synthesis of anhydrous this compound from copper(II) oxide and hydrobromic acid.

Reaction: CuO + 2HBr → CuBr₂ + H₂O[1]

Materials:

-

Copper(II) oxide (CuO)

-

Hydrobromic acid (HBr, 48% aqueous solution)

-

Distilled water

-

Phosphorus pentoxide (P₄O₁₀) for dehydration

Equipment:

-

Glass beaker

-

Magnetic stirrer and stir bar

-

Heating mantle or hot plate

-

Crystallizing dish

-

Büchner funnel and filter paper

-

Vacuum flask

-

Desiccator

Procedure:

-

Reaction Setup: In a well-ventilated fume hood, place a magnetic stir bar in a glass beaker.

-

Addition of Reactants: Carefully add a measured amount of hydrobromic acid to the beaker. While stirring, slowly add a stoichiometric amount of copper(II) oxide powder to the acid. The reaction is exothermic, so the addition should be done in small portions to control the temperature.

-

Dissolution: Gently heat the mixture while stirring until all the copper(II) oxide has reacted and dissolved, forming a dark solution.

-

Crystallization: Transfer the warm solution to a crystallizing dish and allow it to cool slowly to room temperature. Black crystals of this compound will form. To obtain the tetrahydrate form, the solution can be recrystallized at 0 °C.[1]

-

Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold distilled water to remove any unreacted acid.

-

Dehydration: To obtain anhydrous this compound, the collected crystals must be thoroughly dried. Place the crystals in a desiccator containing a suitable drying agent, such as phosphorus pentoxide, and apply a vacuum.[1] The anhydrous form is obtained by heating the tetrahydrate above 18 °C.[1]

-

Storage: Store the anhydrous this compound in a tightly sealed container in a dry environment to prevent moisture absorption.

Safety Precautions:

-

This compound is harmful if swallowed and can cause irritation to the skin, eyes, and respiratory tract.[1]

-

It affects the central nervous system, brain, eyes, liver, and kidneys.[1]

-

All procedures should be carried out in a fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn.

-

Hydrobromic acid is corrosive and should be handled with extreme care.

References

- 1. Copper(II) bromide - Wikipedia [en.wikipedia.org]

- 2. Copper(II) Bromide [commonorganicchemistry.com]

- 3. This compound | 7789-45-9 [chemicalbook.com]

- 4. This compound: Properties, Composition, Applications, and Storage_Chemicalbook [chemicalbook.com]

- 5. Copper bromide (CuBr2) | Br2Cu | CID 24611 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Client Challenge [copper-chemistry.fandom.com]

- 7. researchgate.net [researchgate.net]

A Technical Guide to Copper (II) Bromide: Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties of copper (II) bromide (CuBr₂), a versatile compound with significant applications in organic synthesis and materials science. This document details its fundamental characteristics, provides experimental protocols for its synthesis and key reactions, and outlines its safety considerations.

Physical Properties

Copper (II) bromide is a dark brown to black crystalline solid at room temperature.[1] It is a deliquescent compound, meaning it readily absorbs moisture from the air.[2] The anhydrous form is a grayish-black crystalline powder.[2][3]

Quantitative Physical Data

The key physical properties of copper (II) bromide are summarized in the table below for easy reference.

| Property | Value | References |

| Molecular Formula | CuBr₂ | [1][4] |

| Molar Mass | 223.37 g/mol | [2] |

| Appearance | Grayish-black crystals (anhydrous) | [2] |

| Melting Point | 498 °C (928 °F; 771 K) | [1][2] |

| Boiling Point | 900 °C (1,650 °F; 1,170 K) | [1][2] |

| Density | 4.710 g/cm³ (solid) | [2] |

| Crystal Structure | Monoclinic | [2] |

| Magnetic Susceptibility (χ) | +685.5·10⁻⁶ cm³/mol | [2] |

Solubility

Copper (II) bromide exhibits a high degree of solubility in water, forming a characteristic greenish-blue solution due to the formation of the hexaaquacopper(II) complex, [Cu(H₂O)₆]²⁺.[1][5] Its solubility in various solvents is detailed in the table below.

| Solvent | Solubility | References |

| Water | 55.7 g/100 mL (at 20 °C) | [2] |

| Alcohol | Soluble | [2] |

| Acetone | Soluble | [2] |

| Ammonia | Soluble | [2] |

| Benzene | Insoluble | [2] |

| Ether | Insoluble | [2] |

| Sulfuric Acid | Insoluble | [2] |

Chemical Properties and Reactions

Copper (II) bromide is a key reagent in organic synthesis, primarily utilized as a brominating agent and a catalyst.[2][6] The copper ion in CuBr₂ exists in the +2 oxidation state, possessing a d⁹ electron configuration, which allows it to readily participate in redox reactions.[1]

Synthesis of Copper (II) Bromide

A common laboratory-scale synthesis of copper (II) bromide involves the reaction of copper (II) oxide with hydrobromic acid.[1][2]

Figure 1: Synthesis of Copper (II) Bromide.

Experimental Protocol: Synthesis of Copper (II) Bromide

Materials:

-

Copper (II) oxide (CuO)

-

48% Hydrobromic acid (HBr)

-

Distilled water

-

Stir plate and magnetic stir bar

-

Beaker

-

Heating mantle or hot plate

-

Crystallizing dish

-

Phosphorus pentoxide (P₂O₅) for dehydration (optional)

Procedure:

-

In a well-ventilated fume hood, carefully add a stoichiometric amount of copper (II) oxide to a beaker containing 48% hydrobromic acid, stirring continuously. The reaction is exothermic.

-

The reaction mixture will form a dark solution of copper (II) bromide.[1][2]

-

To obtain the tetrahydrate form (CuBr₂·4H₂O), the solution can be cooled to 0 °C to induce crystallization.[2]

-

For the anhydrous form, gently heat the solution to evaporate the water. The resulting solid can be further dried in a desiccator over a strong dehydrating agent like phosphorus pentoxide.[2]

-

The final product is a grayish-black crystalline solid.[2]

Alpha-Bromination of Ketones

One of the most significant applications of copper (II) bromide in organic synthesis is the alpha-bromination of ketones.[2][3] This reaction is highly selective and provides a direct method for the formation of α-bromo ketones, which are valuable intermediates in the synthesis of various organic molecules, including pharmaceuticals.[2][3]

The proposed mechanism involves the formation of a copper-bound enolate, which then undergoes bromination.[1]

Figure 2: Alpha-Bromination of a Ketone using CuBr₂.

Experimental Protocol: Alpha-Bromination of a Ketone

Materials:

-

Ketone substrate

-

Copper (II) bromide (CuBr₂)

-

Ethyl acetate (B1210297)

-

Reflux apparatus (round-bottom flask, condenser)

-

Heating mantle

-

Magnetic stir bar and stir plate

Procedure:

-

Dissolve the ketone in a mixture of chloroform and ethyl acetate in a round-bottom flask.

-

Add two equivalents of copper (II) bromide to the solution.[2]

-

Heat the mixture to reflux with stirring. The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The solid copper (I) bromide formed during the reaction can be removed by filtration.

-

The filtrate is then concentrated under reduced pressure, and the resulting crude α-bromo ketone can be purified by column chromatography or recrystallization.[2]

Spectroscopic Properties

Detailed spectroscopic data for pure, solid copper (II) bromide is not widely available in standard literature due to its physical state and electronic properties.

-

NMR Spectroscopy: As a paramagnetic substance, copper (II) is generally not amenable to standard NMR spectroscopic analysis.[7]

-

UV-Vis Spectroscopy: The UV-Vis spectrum of aqueous solutions of copper (II) bromide is dominated by the broad absorption of the [Cu(H₂O)₆]²⁺ complex.[1] The spectra of various copper (II) bromide complexes with different ligands have been studied to understand their electronic structures.[8][9]

-

Infrared (IR) Spectroscopy: The IR spectrum of solid copper (II) bromide is expected to show broad features characteristic of inorganic salts. Specific vibrational modes are typically studied in the context of its coordination complexes.[10][11]

Applications in Research and Development

Beyond its role in ketone bromination, copper (II) bromide has several other notable applications:

-

Catalyst in Organic Synthesis: It serves as a catalyst in various organic reactions, including certain oxidation and cross-coupling reactions.[5][6]

-

Laser Technology: Copper bromide is used as the lasing medium in copper vapor lasers, which produce yellow and green light and have applications in dermatology and high-speed imaging.[2]

-

Electrochemical Devices: Its electrochemical properties make it a subject of research for enhancing the performance of batteries, fuel cells, and sensors.[1]

Safety and Handling

Copper (II) bromide is a hazardous substance and should be handled with appropriate safety precautions.

Hazard Identification

| Hazard | Description | References |

| Acute Toxicity (Oral) | Harmful if swallowed. | [8][9] |

| Skin Corrosion/Irritation | Causes severe skin burns and eye damage. | [8][9] |

| Aquatic Hazard | Very toxic to aquatic life with long-lasting effects. | [9] |

Handling and Storage

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection when handling.[8]

-

Handling: Use in a well-ventilated area or under a fume hood. Avoid breathing dust. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[8]

-

Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container. It is deliquescent and sensitive to moisture.[8] Store away from incompatible materials such as alkali metals.[8]

This guide provides a foundational understanding of the key physical and chemical properties of copper (II) bromide. For specific applications, researchers are encouraged to consult the primary literature and relevant safety data sheets.

References

- 1. A Simple Catalytic Mechanism for the Direct Coupling of α-Carbonyls with Functionalized Amines: A One-Step Synthesis of Plavix - PMC [pmc.ncbi.nlm.nih.gov]

- 2. baxendalegroup.awh.durham.ac.uk [baxendalegroup.awh.durham.ac.uk]

- 3. researchgate.net [researchgate.net]

- 4. Copper(II) bromide - Wikipedia [en.wikipedia.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. researchgate.net [researchgate.net]

- 7. (Cu) Copper NMR [chem.ch.huji.ac.il]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Cupric bromide(7789-45-9) IR Spectrum [chemicalbook.com]

cupric bromide CAS number and chemical identifiers

An In-depth Technical Guide to the Chemical Identifiers of Cupric Bromide

For researchers, scientists, and professionals in drug development, the precise identification of chemical compounds is paramount. This guide provides a comprehensive overview of the core chemical identifiers for this compound (Copper(II) bromide), an important compound utilized in various chemical syntheses and applications.

Chemical Identity of this compound

This compound, known systematically as copper(II) bromide, is an inorganic compound with the chemical formula CuBr₂.[1] It consists of one copper atom in the +2 oxidation state and two bromide ions.[1] The compound typically appears as grayish-black, deliquescent crystals.[2][3]

Data Presentation: Chemical Identifiers

The following table summarizes the key chemical identifiers for this compound, providing a quick reference for database searches and regulatory documentation.

| Identifier Type | Value |

| CAS Number | 7789-45-9[2][3][4] |

| PubChem CID | 24611[2][5][6] |

| InChI | InChI=1S/2BrH.Cu/h2*1H;/q;;+2/p-2[2][4][7] |

| InChIKey | QTMDXZNDVAMKGV-UHFFFAOYSA-L[2][4][7] |

| SMILES | [Cu+2].[Br-].[Br-][2][4] |

| Canonical SMILES | --INVALID-LINK--Br[4][5] |

| IUPAC Name | copper;dibromide[4] or dibromocopper[8][9] |

| Chemical Formula | CuBr₂[1][2][3] |

| EC Number | 232-167-2[2][5] |

| UNII | 1KC430K0ZN[2][5] |

Experimental Protocols

While this guide focuses on the chemical identifiers of this compound, it is important to note its role in various experimental procedures. It is commonly used as a brominating agent in organic synthesis and as a catalyst in cross-coupling reactions and polymerization processes.[2] Detailed experimental protocols for these applications can be found in relevant chemical literature and databases. For instance, a common preparation method involves the reaction of copper(II) oxide with hydrobromic acid.[4][8]

CuO + 2HBr → CuBr₂ + H₂O

Visualization of Chemical Identification

The following diagram illustrates the logical relationship between the core chemical identifiers of this compound, providing a clear visual representation of how a single chemical substance is cataloged across different chemical information systems.

References

- 1. Copper(II) bromide - Simple English Wikipedia, the free encyclopedia [simple.wikipedia.org]

- 2. Copper(II) bromide - Wikipedia [en.wikipedia.org]

- 3. Copper(II) Bromide [commonorganicchemistry.com]

- 4. Buy this compound | 7789-45-9 [smolecule.com]

- 5. This compound - Wikidata [wikidata.org]

- 6. Client Challenge [copper-chemistry.fandom.com]

- 7. This compound(7789-45-9) IR Spectrum [chemicalbook.com]

- 8. Copper bromide (CuBr2) | Br2Cu | CID 24611 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. pschemicals.com [pschemicals.com]

Laboratory Synthesis of Anhydrous Cupric Bromide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the principal laboratory methods for the synthesis of anhydrous cupric bromide (CuBr₂). It is intended to serve as a comprehensive resource, offering detailed experimental protocols, quantitative data, and essential safety information to facilitate the safe and efficient production of this important reagent. Anhydrous this compound is a versatile compound utilized as a catalyst in organic synthesis, particularly in bromination reactions and polymerization processes.

Synthesis Methodologies

Three primary methods for the laboratory synthesis of anhydrous this compound are detailed below:

-

Reaction of Copper(II) Oxide with Hydrobromic Acid: This is a common and relatively safe method for producing this compound.

-

Direct Combination of Elements: This method involves the direct reaction of copper metal with elemental bromine. While straightforward, it requires stringent safety precautions due to the hazardous nature of bromine.

-

Dehydration of Hydrated this compound: This method involves the removal of water from this compound tetrahydrate (CuBr₂·4H₂O).

Method 1: From Copper(II) Oxide and Hydrobromic Acid

This method relies on the acid-base reaction between copper(II) oxide and hydrobromic acid to yield copper(II) bromide and water.[1][2] The resulting aqueous solution of this compound must then be dehydrated to obtain the anhydrous salt.

Experimental Protocol

-

Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer and a reflux condenser.

-

Reagent Addition: To the flask, add copper(II) oxide (CuO). Slowly add a stoichiometric excess of concentrated hydrobromic acid (HBr) to the flask while stirring. The reaction is exothermic and will generate heat.

-

Reaction Conditions: Heat the mixture to 50-70°C and maintain this temperature with continuous stirring for 1-2 hours to ensure the complete reaction of the copper oxide. The solution will turn a deep green or black color.

-

Isolation of Hydrated CuBr₂: Once the reaction is complete, cool the solution to room temperature. The hydrated this compound can be isolated by concentrating the solution under vacuum to induce crystallization. For the tetrahydrate, recrystallization can be performed at 0°C.[1]

-

Dehydration: The hydrated this compound is then transferred to a drying apparatus. Heat the crystals above 18°C to remove the water of hydration.[1] For complete dehydration, heating under vacuum in the presence of a strong dehydrating agent such as phosphorus pentoxide (P₂O₅) is recommended.[1]

Quantitative Data

| Parameter | Value | Reference |

| Stoichiometry | 1 mole CuO : 2 moles HBr | [2] |

| Reaction Temperature | 50 - 70 °C | |

| Reaction Time | 1 - 2 hours | |

| Dehydration Temperature | > 18 °C | [1] |

Experimental Workflow

References

Solubility of Cupric Bromide (CuBr₂) in Water and Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of cupric bromide (CuBr₂) in water and a range of organic solvents. The information is intended to support research, development, and formulation activities where CuBr₂ is a key reagent or component.

Quantitative Solubility Data

The solubility of this compound is a critical parameter in various chemical processes, from synthesis to formulation. The following tables summarize the available quantitative and qualitative solubility data in water and various organic solvents.

Solubility in Water

This compound is highly soluble in water, and its solubility increases with temperature.

| Temperature (°C) | Solubility ( g/100 g of solvent) |

| 0 | 107.5[1] |

| 20 | 126.8[1] |

| 30 | 127.8[1] |

| 50 | 131.5[1] |

Solubility in Organic Solvents

The solubility of this compound in organic solvents is influenced by the solvent's polarity and its ability to solvate the copper and bromide ions.

| Solvent | Solvent Type | Solubility ( g/100 g of solvent) | Temperature (°C) |

| Polar Protic Solvents | |||

| Methanol | Protic | Soluble | - |

| Ethanol | Protic | Soluble[1] | - |

| Formic acid (95%) | Protic | 0.16[1] | 21 |

| Polar Aprotic Solvents | |||

| Acetone | Aprotic | Soluble[1] | - |

| Acetonitrile | Aprotic | 24.43[1] | 18 |

| Dimethylsulfoxide (DMSO) | Aprotic | 0.9[1] | 25 |

| Propylene carbonate | Aprotic | 0.14[1] | 25 |

| Pyridine | Aprotic | Soluble[1] | - |

| Nonpolar Solvents | |||

| Benzene | Nonpolar | Insoluble[1] | - |

| Diethyl ether | Nonpolar | Insoluble | - |

Experimental Protocols for Solubility Determination

Accurate determination of solubility is essential for reliable and reproducible experimental work. The following are detailed methodologies for two common methods used to determine the solubility of inorganic salts like this compound.

Gravimetric Method

This classic and straightforward method involves preparing a saturated solution, evaporating the solvent, and weighing the remaining solute.

Materials and Apparatus:

-

This compound (anhydrous)

-

Solvent of interest (e.g., water, ethanol)

-

Conical flask or sealed container

-

Magnetic stirrer and stir bar or shaker bath

-

Thermostatically controlled water bath or incubator

-

Syringe with a membrane filter (e.g., 0.45 µm PTFE or nylon)

-

Pre-weighed evaporation dish or watch glass

-

Analytical balance

-

Drying oven

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the solvent in a conical flask. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the flask to prevent solvent evaporation, especially for volatile organic solvents.

-

Place the flask in a thermostatically controlled bath set to the desired temperature.

-

Agitate the mixture using a magnetic stirrer or shaker for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. Periodically check for the persistence of solid CuBr₂.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is achieved, allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-heated or temperature-equilibrated syringe to avoid precipitation due to temperature changes.

-

Attach a membrane filter to the syringe and filter the solution into a pre-weighed evaporation dish to remove any undissolved particles.

-

-

Evaporation and Weighing:

-

Record the exact weight of the filtered saturated solution.

-

Carefully evaporate the solvent from the dish. For water, this can be done on a hot plate or in a drying oven set at a temperature below the decomposition point of CuBr₂ (e.g., 100-110 °C). For organic solvents, evaporation should be performed in a fume hood, potentially at a lower temperature or under reduced pressure.

-

Once the solvent is completely evaporated, place the dish in a drying oven to remove any residual moisture until a constant weight is achieved.

-

Cool the dish in a desiccator to room temperature before weighing it on an analytical balance.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound (final weight of the dish with residue - initial weight of the empty dish).

-

Calculate the mass of the solvent (weight of the filtered solution - mass of the dissolved this compound).

-

Express the solubility as grams of this compound per 100 grams of the solvent.

-

Spectroscopic Method (UV-Vis Absorbance)

This method is suitable for colored compounds like this compound and relies on the relationship between absorbance and concentration (Beer-Lambert Law).

Materials and Apparatus:

-

This compound (anhydrous)

-

Solvent of interest (must be transparent in the analytical wavelength range)

-

Volumetric flasks and pipettes

-

UV-Vis spectrophotometer

-

Cuvettes (quartz or glass, depending on the wavelength)

-

Apparatus for preparing a saturated solution (as in the gravimetric method)

Procedure:

-

Preparation of a Calibration Curve:

-

Prepare a series of standard solutions of this compound in the chosen solvent with known concentrations. The concentration range should bracket the expected solubility.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound in that solvent.

-

Plot a graph of absorbance versus concentration to create a calibration curve. The plot should be linear, and the equation of the line (y = mx + c) should be determined.

-

-

Preparation and Sampling of the Saturated Solution:

-

Prepare a saturated solution of this compound in the solvent at the desired temperature, as described in the gravimetric method (steps 1.1-1.3).

-

Withdraw a sample of the supernatant and filter it as described previously.

-

-

Measurement and Calculation:

-

Carefully dilute a known volume of the filtered saturated solution with the solvent to a concentration that falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at the same λmax.

-

Use the equation from the calibration curve to calculate the concentration of this compound in the diluted solution.

-

Calculate the concentration in the original saturated solution by accounting for the dilution factor.

-

Convert the concentration to the desired units (e.g., g/100 g of solvent).

-

Visualization of Solubility Trends

The solubility of an ionic compound like this compound is fundamentally linked to the properties of the solvent. The following diagram illustrates the logical relationship between solvent polarity and the dissolution of CuBr₂.

References

Unveiling the Atomic Architecture of Copper(II) Bromide: A Technical Guide to its Crystal Structure and Lattice Parameters

For Immediate Release

This technical guide provides a comprehensive overview of the crystal structure and lattice parameters of copper(II) bromide (CuBr₂), a compound of significant interest in materials science and catalysis. Addressed to researchers, scientists, and professionals in drug development, this document synthesizes crystallographic data, details experimental methodologies for its determination, and presents a logical workflow for its analysis.

Executive Summary

Copper(II) bromide predominantly crystallizes in a monoclinic system, characterized by the space group C2/m. This structure is defined by chains of planar CuBr₄ units linked together. In addition to this primary monoclinic phase, a tetragonal phase and a tetrahydrate form of CuBr₂ have also been reported. This guide presents the lattice parameters for these structures as determined by various experimental studies, offering a comparative look at the available crystallographic data. Detailed experimental protocols for single crystal synthesis and structural determination via X-ray and neutron diffraction are also outlined to provide a thorough understanding of the methodologies employed in the field.

Crystal Structure and Lattice Parameters of CuBr₂

The crystallographic parameters of the different known phases of copper(II) bromide are summarized below. The monoclinic phase is the most commonly reported and well-characterized structure.

Table 1: Summary of Crystal Structure and Lattice Parameters for CuBr₂

| Phase/Form | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Reference(s) |

| Anhydrous | Monoclinic | C2/m | 7.14 | 3.46 | 7.18 | 90 | 121.25 | 90 | [1] |

| Monoclinic | C2/m | 7.23 | 3.51 | 7.28 | 90 | 119.70 | 90 | [2] | |

| Monoclinic | C2/m | 7.2 | 3.5 | 7.0 | 90 | 119.6 | 90 | [3][4] | |

| Anhydrous | Tetragonal | P4/mmm | 4.831 | 4.831 | 4.210 | 90 | 90 | 90 | [5][6] |

| Tetrahydrate | Monoclinic | - | - | - | - | - | - | - | [1] |

Note: The lattice parameters for the tetrahydrate form were not explicitly detailed in the searched literature.

In its solid state, CuBr₂ typically exhibits a polymeric structure. This structure is composed of planar CuBr₄ units that are connected on opposite sides, forming distinct chains.[1]

Experimental Protocols

The determination of the crystal structure and lattice parameters of CuBr₂ relies on the successful synthesis of high-quality single crystals and their subsequent analysis using diffraction techniques.

Single Crystal Synthesis of CuBr₂

A common method for growing single crystals of CuBr₂ suitable for X-ray diffraction is through slow evaporation of a saturated solution.

Materials:

-

Copper(II) bromide (CuBr₂) powder

-

Suitable solvent (e.g., water, ethanol)

-

Beaker or crystallizing dish

-

Filter paper

Procedure:

-

Prepare a saturated solution of CuBr₂ by dissolving the powder in the chosen solvent at a slightly elevated temperature to increase solubility.

-

Filter the hot, saturated solution to remove any insoluble impurities.

-

Transfer the clear filtrate to a clean beaker or crystallizing dish.

-

Cover the container with filter paper or a watch glass with a small opening to allow for slow evaporation of the solvent.

-

Place the container in a location with a stable temperature and minimal vibrations to promote the growth of large, well-defined crystals.

-

Over a period of several days to weeks, as the solvent slowly evaporates, single crystals of CuBr₂ will form.

-

Once crystals of a suitable size are obtained, they can be carefully harvested from the solution.

Crystal Structure Determination by X-ray Diffraction (XRD)

Single-crystal X-ray diffraction is a primary technique for elucidating the three-dimensional atomic arrangement within a crystal.

Instrumentation:

-

Single-crystal X-ray diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.

Procedure:

-

Crystal Mounting: A suitable single crystal of CuBr₂ is selected and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in the X-ray beam and rotated. As the crystal rotates, the X-ray beam is diffracted by the atomic planes within the crystal, producing a diffraction pattern of spots of varying intensities. This pattern is recorded by the detector at numerous crystal orientations.

-

Data Processing: The collected diffraction data are processed to determine the unit cell dimensions and the space group of the crystal. The intensities of the diffraction spots are also measured.

-

Structure Solution and Refinement: The processed data is used to solve the crystal structure, which involves determining the positions of the copper and bromine atoms within the unit cell. This initial model is then refined to achieve the best possible fit between the calculated and observed diffraction data, resulting in precise atomic coordinates and lattice parameters.

Neutron Diffraction

Neutron diffraction is a complementary technique to XRD and is particularly useful for accurately locating lighter atoms and for studying magnetic structures.

Instrumentation:

-

A neutron source (e.g., a nuclear reactor or spallation source)

-

A neutron diffractometer

Procedure:

-

Sample Preparation: A powdered sample or a single crystal of CuBr₂ is placed in a sample holder.

-

Data Collection: A beam of neutrons is directed at the sample. The neutrons are scattered by the atomic nuclei in the crystal, and the resulting diffraction pattern is measured by a detector.

-

Data Analysis: The analysis of the neutron diffraction pattern is similar to that of XRD data. The positions and intensities of the diffraction peaks are used to determine the crystal structure, including the precise locations of the bromine atoms, and can also provide information about the magnetic ordering of the copper ions at low temperatures.

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the synthesis and crystallographic analysis of Copper(II) Bromide.

Conclusion

This technical guide has provided a detailed overview of the crystal structure and lattice parameters of copper(II) bromide. The predominance of the monoclinic C2/m structure is well-supported by existing literature. The outlined experimental protocols for single crystal synthesis and analysis by X-ray and neutron diffraction offer a foundational understanding for researchers aiming to characterize this and similar inorganic compounds. The provided data and methodologies serve as a valuable resource for further investigation into the properties and applications of CuBr₂.

References

- 1. phys.libretexts.org [phys.libretexts.org]

- 2. Protein XRD Protocols - Soaking, Mounting, and Freezing Protein Crystals [sites.google.com]

- 3. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 4. researchgate.net [researchgate.net]

- 5. A general protocol for the crystallization of membrane proteins for X-ray structural investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

thermodynamic stability and properties of cupric bromide

An In-depth Technical Guide to the Thermodynamic Stability and Properties of Cupric Bromide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (CuBr₂), an inorganic compound with the chemical formula CuBr₂, is a subject of significant interest in various fields of chemical research and industrial application. It serves as a key reagent in organic synthesis, particularly as a brominating agent and a catalyst.[1][2][3] Its utility also extends to photographic processing as an intensifier and in the construction of copper vapor lasers used in dermatological treatments.[1][2][3] A thorough understanding of its thermodynamic stability and physicochemical properties is paramount for its effective and safe utilization in these applications. This guide provides a comprehensive overview of the core thermodynamic and physical characteristics of this compound, detailed experimental protocols for its characterization, and a discussion of its stability and reactivity.

Thermodynamic Properties

The thermodynamic stability of this compound is a critical factor in its handling, storage, and application. Key thermodynamic parameters have been determined through various experimental techniques. Upon heating, this compound is known to undergo thermal decomposition, releasing bromine gas to form cuprous bromide (CuBr).[2][3] Studies have investigated this decomposition at temperatures around 220°C.[4]

Table 1: Thermodynamic Data for this compound

| Property | Value | Reference(s) |

| Melting Point | 498 °C (771 K) | [1][5][6][7][8][9][10] |

| Boiling Point | 900 °C (1173 K) | [1][6][7][8] |

| Standard Molar Enthalpy of Formation (ΔfH⁰) | -143 kJ/mol | [11] |

| -141.8 kJ/mol | [12][13][14] | |

| -33.10 ± 0.4 kcal/mol (~ -138.5 kJ/mol) | [15] | |

| Standard Molar Gibbs Free Energy of Formation (ΔfG⁰) | -131.1 kJ/mol | [11] |

| Standard Molar Entropy (S⁰) | 146 J/(mol·K) | [11] |

Physicochemical Properties

This compound is a black or grayish-black crystalline solid.[3][10][16] It is known to be deliquescent, readily absorbing moisture from the air.[2][3][16]

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Appearance | Black, almost black, or grayish-black crystalline powder. | [3][8][10][16] |

| Molecular Weight | 223.35 g/mol | [8] |

| Density | 4.71 - 4.77 g/cm³ at 20-25 °C | [5][7][8][11][17][18] |

| Crystal Structure | Monoclinic, Space Group: C2/m | [1][2] |

| Lattice Constants | a = 714 pm, b = 346 pm, c = 718 pm, β = 121° 15' | [1] |

| Solubility | Water: Very soluble (55.7 g/100 mL at 20 °C).[1][17] Solubility increases with temperature (107.5 g/100g at 0°C, 126.8 g/100g at 20°C).[11] Other Solvents: Soluble in alcohol, acetone, ammonia, and pyridine.[1][2][3][11] Insoluble in benzene, ether, and sulfuric acid.[1][3][11] | [1][2][3][11][17] |

| Reactivity | Incompatible with alkali metals and moisture.[5] Reacts violently with potassium.[5] Used as a brominating agent in organic synthesis, for example, in the formation of alpha-bromo ketones.[1] | [1][5] |

Experimental Protocols

Characterization of the thermodynamic and structural properties of this compound involves several key analytical techniques.

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the reaction of copper(II) oxide with hydrobromic acid.[1][3]

Equation: CuO(s) + 2HBr(aq) → CuBr₂(aq) + H₂O(l)

The anhydrous form can be obtained by concentrating the resulting solution and removing the water, for instance, by vacuum evaporation over a desiccant like sulfuric acid.[3][15]

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

TGA and DSC are essential thermal analysis techniques to determine the decomposition temperature and phase transition enthalpies of this compound.

-

Objective: To determine the thermal stability, decomposition temperature, and melting point of CuBr₂.

-

Instrumentation: A simultaneous TGA-DSC instrument.

-

Methodology:

-

A small, precisely weighed sample of anhydrous CuBr₂ (typically 5-10 mg) is placed in an inert crucible (e.g., alumina (B75360) or platinum).

-

The crucible is placed in the TGA-DSC furnace.

-

The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or argon) to prevent oxidation.

-

The TGA measures the change in mass as a function of temperature, while the DSC measures the heat flow to or from the sample.

-

A sharp mass loss in the TGA curve indicates decomposition. The onset temperature of this mass loss is taken as the decomposition temperature.

-

An endothermic peak in the DSC curve corresponding to the melting point (498 °C) will be observed. Another endothermic event will correspond to the decomposition.

-

X-Ray Diffraction (XRD)

XRD is the definitive method for confirming the crystal structure and phase purity of this compound.

-

Objective: To verify the monoclinic crystal structure of CuBr₂ and identify any impurities.

-

Instrumentation: A powder X-ray diffractometer with a Cu Kα radiation source.

-

Methodology:

-

A finely ground powder sample of anhydrous CuBr₂ is prepared.

-

The powder is mounted onto a sample holder.

-

The sample is irradiated with monochromatic X-rays over a range of 2θ angles (e.g., 10-90°).

-

The detector records the intensity of the diffracted X-rays at each angle.

-

The resulting diffraction pattern (a plot of intensity vs. 2θ) is compared to a reference pattern from a crystallographic database (e.g., the International Centre for Diffraction Data) to confirm the identity and crystal structure of the compound.[19][20]

-

Stability and Reactivity

This compound's stability is influenced by temperature, moisture, and the presence of other chemical agents.

Thermal Decomposition

As previously noted, CuBr₂ decomposes upon heating to form cuprous bromide (CuBr) and bromine gas. This redox reaction is a key aspect of its high-temperature chemistry.

Equation: 2CuBr₂(s) → 2CuBr(s) + Br₂(g)

This decomposition is relevant in applications like copper vapor lasers, where the vapor is formed in-situ.[1][3]

Reactivity with Other Substances

This compound is a versatile reagent. It is hygroscopic and should be stored in a dry environment.[2][3][7] Its reactivity with alkali metals, particularly potassium, is violent.[5] In organic chemistry, its ability to act as a source of bromine is leveraged in various transformations. For instance, it is used for the α-bromination of ketones.[1]

Safety Considerations

This compound is harmful if swallowed and can cause irritation to the skin, eyes, and respiratory tract.[1] It is reported to affect the central nervous system, brain, liver, and kidneys upon significant exposure.[1] Appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling this compound. All work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a compound with well-defined, albeit somewhat variable in literature, thermodynamic and physicochemical properties. Its thermal instability at elevated temperatures, leading to the formation of cuprous bromide, is a key characteristic. The methodologies of TGA, DSC, and XRD are crucial for the comprehensive characterization of its stability and structure. A thorough understanding of these properties is essential for researchers and professionals in chemistry and materials science to ensure its safe and effective application.

References

- 1. Copper(II) bromide - Wikipedia [en.wikipedia.org]

- 2. This compound: Properties, Composition, Applications, and Storage_Chemicalbook [chemicalbook.com]

- 3. This compound uses, benefits & side effects - FUNCMATER [funcmater.com]

- 4. academic.oup.com [academic.oup.com]

- 5. 7789-45-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. 7789-45-9 CAS | this compound | Metallic Salts (Metal Salts) | Article No. 3069D [lobachemie.com]

- 7. wwmponline.com [wwmponline.com]

- 8. WebElements Periodic Table » Copper » copper dibromide [webelements.com]

- 9. Copper(II) bromide, 99%, for analysis, anhydrous 250 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 10. Copper(II) Bromide [commonorganicchemistry.com]

- 11. copper(II) bromide [chemister.ru]

- 12. brainly.com [brainly.com]

- 13. brainly.com [brainly.com]

- 14. Answered: Determine the heat of formation of CuBr2 based on the equation below and the following information (Heat of formation of CuCl2 is -205.9 kJ/mol) CuCl2 (s) + Br2… | bartleby [bartleby.com]

- 15. stacks.cdc.gov [stacks.cdc.gov]

- 16. Copper bromide (CuBr2) | Br2Cu | CID 24611 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. solubilityofthings.com [solubilityofthings.com]

- 18. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 19. researchgate.net [researchgate.net]

- 20. files01.core.ac.uk [files01.core.ac.uk]

A Comprehensive Technical Guide to Cupric Bromide: Safety, Handling, and Emergency Protocols

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a thorough overview of the safety protocols and handling procedures for cupric bromide (CuBr₂). Adherence to these guidelines is critical for ensuring a safe laboratory environment when working with this compound. The information herein is compiled from various safety data sheets (SDS) to provide a comprehensive resource.

Hazard Identification and Classification

This compound is classified as a hazardous substance. It is harmful if swallowed and causes severe skin burns and eye damage.[1][2][3] Inhalation may cause respiratory irritation.[4][5]

Hazard Statements:

Pictograms:

| Pictogram | Meaning |

| Corrosion | Causes severe skin burns and eye damage. |

| Exclamation Mark | Harmful if swallowed; May cause respiratory irritation. |

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is essential for its safe handling and storage.

| Property | Value | Source |

| Chemical Formula | CuBr₂ | [1] |

| Molar Mass | 223.37 g/mol | [7] |

| Appearance | Grayish-black to dark grey powder/crystals | [6][7] |

| Melting Point | 498 °C (928.4 °F) | [6] |

| Boiling Point | 900 °C (1652 °F) | [6] |

| Solubility in Water | 55.7 g/100 mL (20 °C) | [7] |

| Density | 4.710 g/cm³ | [7] |

Toxicological and Exposure Data

Exposure to this compound can have significant health effects. The following table summarizes key toxicological data and exposure limits.

| Parameter | Value | Source |

| Oral LD50 (Rat) | Data not available in searched documents | |

| OSHA PEL (Permissible Exposure Limit) | TWA 1 mg/m³ (as Cu) | [7] |

| NIOSH REL (Recommended Exposure Limit) | TWA 1 mg/m³ (as Cu) | [7] |

| IDLH (Immediately Dangerous to Life or Health) | 100 mg/m³ (as Cu) | [7][8] |

Safe Handling and Storage Protocols

Proper handling and storage are paramount to minimizing the risks associated with this compound.

Engineering Controls

-

Ventilation: Handle in an efficient chemical fume hood to minimize dust and vapor inhalation.[4] Ensure emergency eye wash fountains and safety showers are readily available.[2]

Personal Protective Equipment (PPE)

-

Eye Protection: Always wear approved safety glasses with side shields or safety goggles.[4] A face shield may also be necessary.

-

Skin Protection: Chemical-resistant gloves (e.g., Neoprene™, butyl rubber) are required.[9] Wear protective clothing to prevent skin contact.[9]

-

Respiratory Protection: If ventilation is inadequate, a NIOSH-approved respirator for dusts and mists should be worn.[9]

General Hygiene Practices

-

Avoid contact with skin, eyes, and clothing.[2]

-

Do not eat, drink, or smoke in areas where this compound is handled.[1][2][6]

Storage Conditions

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.[4][9]

-

Protect from moisture, air, and light, as the material is deliquescent and air/light sensitive.[1][4]

-

Store away from incompatible materials such as oxidizing agents, alkali metals, and active metals.[4][9]

Experimental Workflow for Handling this compound

The following diagram outlines a safe workflow for handling this compound in a research setting.

References

- 1. archpdfs.lps.org [archpdfs.lps.org]

- 2. fishersci.com [fishersci.com]

- 3. ltschem.com [ltschem.com]

- 4. prochemonline.com [prochemonline.com]

- 5. carlroth.com [carlroth.com]

- 6. fishersci.com [fishersci.com]

- 7. Copper(II) bromide - Wikipedia [en.wikipedia.org]

- 8. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 9. harrellindustries.com [harrellindustries.com]

A Technical Guide to the Physicochemical Properties of Copper(II) Bromide (CuBr2)

This guide provides an in-depth overview of the core physicochemical properties of Copper(II) Bromide (CuBr2), a compound utilized in organic synthesis and various industrial applications. The information is intended for researchers, scientists, and professionals in drug development who require precise data for experimental design and process implementation.

Core Physicochemical Data

Copper(II) bromide, also known as cupric bromide, is an inorganic compound with the chemical formula CuBr2.[1][2] At standard conditions, it exists as a crystalline solid.[1][3][4] The anhydrous form presents as black or grayish-black crystals.[1][3][5]

Quantitative Properties Summary

The fundamental physical constants of CuBr2 are summarized below. These values are critical for stoichiometric calculations, reaction kinetics, and material handling protocols.

| Property | Value | Conditions |

| Molecular Weight | 223.35 g/mol | |

| Density | 4.71 - 4.77 g/cm³ | 20-25 °C |

| Physical State | Crystalline Solid | Standard Temperature and Pressure (STP) |

| Melting Point | 498 °C | |

| Boiling Point | 900 °C | |

| Color | Black, Grayish-black |

Data compiled from multiple sources.[1][3][4][5][6][7][8][9]

Detailed Property Analysis

Molecular Weight

The molecular weight of CuBr2 is calculated from the atomic masses of its constituent elements: one atom of copper (Cu) and two atoms of bromine (Br).[9] Using the atomic mass of copper (63.546 g/mol ) and bromine (79.904 g/mol ), the molecular weight is determined to be approximately 223.354 g/mol .[7][9] This value is fundamental for converting between mass and moles in experimental procedures.

Density

The density of solid CuBr2 is consistently reported in the range of 4.71 to 4.77 g/cm³ at room temperature (around 20-25 °C).[1][4][6][8] This high density indicates a tightly packed crystal lattice structure.[5] Specifically, values such as 4.71 g/cm³ at 20 °C, 4.77 g/cm³ at 20 °C, and 4.77 g/mL at 25 °C have been documented.[1][4][8]

Physical State and Appearance

At ambient temperature and pressure, Copper(II) bromide is a solid.[1][3] It typically appears as black or grayish-black monoclinic crystals.[4][5] The compound is also noted to be deliquescent, meaning it has a tendency to absorb moisture from the air and dissolve in it.[2][5] In the solid state, CuBr2 adopts a polymeric structure where planar CuBr4 units are linked together to form chains.[5]

Experimental Protocols

While detailed, specific experimental protocols for a particular batch of CuBr2 would be found in internal laboratory documentation, the general methodologies for determining these fundamental properties are standardized.

-

Molecular Weight Determination: This is primarily a calculated value based on the standard atomic weights of the elements as defined by IUPAC. For experimental verification, mass spectrometry could be employed, where the molecule is ionized and its mass-to-charge ratio is measured to determine its isotopic pattern and molecular mass.

-

Density Measurement: The density of a solid like CuBr2 is typically determined using gas pycnometry. This technique measures the volume of the solid material by detecting the pressure change of a known quantity of an inert gas (like helium) in a calibrated chamber. The density is then calculated by dividing the known mass of the sample by the measured volume.

-

Physical State and Melting Point Determination: The physical state is observed under standard laboratory conditions. The melting point is a key indicator of purity and is measured using a melting point apparatus. In this procedure, a small, packed sample is heated at a controlled rate, and the temperature range from the first sign of melting to the complete liquefaction of the material is recorded.

Logical Relationships of Physicochemical Properties

The interplay between a compound's molecular characteristics and its bulk physical properties can be visualized. The diagram below illustrates the hierarchical relationship where the fundamental atomic composition dictates the macroscopic state and density.

Caption: Relationship between CuBr2's composition and physical state.

References

- 1. Client Challenge [copper-chemistry.fandom.com]

- 2. This compound: Properties, Composition, Applications, and Storage_Chemicalbook [chemicalbook.com]

- 3. WebElements Periodic Table » Copper » copper dibromide [webelements.com]

- 4. copper(II) bromide [chemister.ru]

- 5. Copper(II) bromide - Wikipedia [en.wikipedia.org]

- 6. Copper bromide (CuBr2) | Br2Cu | CID 24611 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. webqc.org [webqc.org]

- 8. CuBr2 - 臭化銅(II)、99 [sigmaaldrich.com]

- 9. homework.study.com [homework.study.com]

In-Depth Technical Guide to the Thermal Decomposition of Cupric Bromide (CuBr₂)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition of cupric bromide (CuBr₂), detailing its decomposition pathway, associated byproducts, and the thermodynamic and kinetic parameters governing the reaction. This document is intended to serve as a valuable resource for professionals in research and development who require a thorough understanding of the thermal behavior of this compound.

Core Concepts of this compound Decomposition

The thermal decomposition of solid this compound (CuBr₂) is a chemical process in which the compound breaks down into simpler substances upon heating. The primary reaction involves the reduction of copper(II) to copper(I), resulting in the formation of cuprous bromide (CuBr) and the liberation of bromine gas (Br₂).

The overall balanced chemical equation for the thermal decomposition of this compound is:

2CuBr₂(s) → 2CuBr(s) + Br₂(g)

This reaction is an endothermic process, requiring an input of heat energy to break the chemical bonds within the CuBr₂ molecule. The decomposition is known to occur over a range of temperatures, with evidence of decomposition being detectable at temperatures as low as 50°C and proceeding to completion above 280°C.

Quantitative Data on Thermal Decomposition

The following tables summarize the key quantitative data related to the thermal decomposition of this compound, compiled from various experimental studies.

Table 1: Thermodynamic Properties of CuBr₂ Decomposition

| Parameter | Value | Temperature (K) | Notes |

| Standard Enthalpy of Formation (ΔH°f) of CuBr₂(s) | -141.8 kJ/mol | 298.15 | [1] |

| Standard Enthalpy of Reaction (ΔH°rxn) | 23.4 kcal/mol (97.9 kJ/mol) | 298.15 | Calculated from effusion studies.[2] |

| Standard Entropy of Reaction (ΔS°rxn) | 43 e.u. (179.9 J/mol·K) | 298.15 | Calculated from effusion studies.[2] |

| Gibbs Free Energy of Reaction (ΔG°) | ΔG°(cal) = 1.10 x 10⁴ - 19.3 T | 433.15 - 493.15 | Determined in a closed system in the temperature range of 160-220°C.[3] |

Table 2: Kinetic Parameters of CuBr₂ Decomposition

| Parameter | Value | Temperature Range (°C) | Method |

| Activation Energy (Ea) | 25.4 kcal/mol (106.3 kJ/mol) | 160 - 220 | First-order rate law, with bromine gas pressure kept at zero.[3] |

| Enthalpy of Activation for Vaporization (ΔHᵥ) | 17 kcal/mol (71.1 kJ/mol) | Not specified | Effusion study.[2] |

| Enthalpy of Activation for Condensation (ΔH꜀) | -6.4 kcal/mol (-26.8 kJ/mol) | Not specified | Effusion study.[2] |

Experimental Protocols

This section details a generalized experimental protocol for studying the thermal decomposition of this compound using Thermogravimetric Analysis (TGA), a common technique for this purpose.

Objective

To determine the thermal stability and decomposition profile of anhydrous this compound by monitoring its mass change as a function of temperature.

Materials and Apparatus

-

Sample: Anhydrous this compound (CuBr₂) powder.

-

Apparatus:

-

Thermogravimetric Analyzer (TGA) equipped with a high-precision microbalance and a furnace capable of reaching at least 600°C.

-

Sample pans (e.g., alumina (B75360) or platinum crucibles).

-

Inert gas supply (e.g., high-purity nitrogen or argon).

-

Analytical balance for sample weighing.

-

Dessicator for sample storage.

-

Experimental Procedure

-

Sample Preparation:

-

Due to the hygroscopic nature of CuBr₂, handle and store the sample in a dry environment (e.g., a glovebox or dessicator) to prevent hydration.

-

Weigh approximately 5-10 mg of the anhydrous CuBr₂ sample into a clean, tared TGA crucible. A smaller sample size is generally preferred to ensure uniform heating and minimize thermal gradients.

-

-

Instrument Setup:

-

Place the sample crucible onto the TGA balance mechanism.

-

Purge the TGA furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) for a sufficient time to ensure an inert atmosphere. This is crucial to prevent oxidation of the copper species.

-

-

TGA Measurement:

-

Equilibrate the sample at a starting temperature, typically near ambient (e.g., 30°C).

-

Program the instrument to heat the sample at a constant rate (e.g., 10°C/min) to a final temperature of approximately 600°C. The final temperature should be well above the expected decomposition temperature to ensure the reaction goes to completion.

-

Continuously record the sample mass as a function of temperature.

-

-

Data Analysis:

-

Plot the sample mass (or mass percentage) as a function of temperature to obtain the TGA curve.

-

The onset temperature of decomposition can be determined from the initial point of mass loss.

-

The temperature of maximum decomposition rate can be identified from the peak of the first derivative of the TGA curve (DTG curve).

-

The total mass loss should correspond to the stoichiometric loss of bromine from the decomposition reaction.

-

Visualizations

Decomposition Pathway

The following diagram illustrates the straightforward thermal decomposition of this compound into cuprous bromide and bromine gas.

Experimental Workflow for Thermogravimetric Analysis (TGA)

This diagram outlines the logical flow of a typical TGA experiment for studying the thermal decomposition of a solid sample like this compound.

References

An In-depth Technical Guide to the Redox Properties of Copper (II) Bromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core redox properties of copper (II) bromide (CuBr₂). It delves into its electrochemical behavior, relevant thermodynamic data, and detailed experimental protocols for its characterization. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who utilize or study transition metal compounds in their work.

Introduction to Copper (II) Bromide

Copper (II) bromide is an inorganic compound with the formula CuBr₂. It typically exists as a black or dark brownish-black crystalline solid.[1] The copper atom in CuBr₂ is in the +2 oxidation state, which imparts it with interesting and useful redox characteristics.[2] This guide will explore the fundamental principles governing its redox chemistry.

Electrochemical Properties

The redox behavior of copper (II) bromide in aqueous solutions is characterized by the reduction of Cu(II) to Cu(I) and subsequently to metallic copper (Cu(0)). The presence of bromide ions significantly influences the standard electrode potentials of these redox couples due to the formation of copper-bromide complexes.

Standard Electrode Potentials

The standard electrode potentials (E°) for the relevant copper and bromide half-reactions are crucial for predicting the spontaneity of redox reactions. While the standard potential for the Cu²⁺/Cu couple is well-established, the potentials for copper-bromide species require consideration of complex formation.

| Half-Reaction | Standard Potential (E°) / V vs. SHE |

| Cu²⁺(aq) + 2e⁻ → Cu(s) | +0.34 |

| Cu²⁺(aq) + e⁻ → Cu⁺(aq) | +0.153 |

| Cu⁺(aq) + e⁻ → Cu(s) | +0.521 |

| Br₂(l) + 2e⁻ → 2Br⁻(aq) | +1.07 |

Note: The potentials for Cu²⁺/Cu⁺ and Cu⁺/Cu can be influenced by the presence of bromide ions due to the formation of complexes such as [CuBr₄]²⁻ and [CuBr₂]⁻.

The standard electrode potential for the Cu⁺/Cu half-cell can be calculated from the potentials of the Cu²⁺/Cu and Cu²⁺/Cu⁺ couples.[3][4][5][6]

Redox Reactions

Copper (II) bromide can act as both an oxidizing and a reducing agent, depending on the reaction conditions and the other species present.

As an Oxidizing Agent:

Cu(II) is readily reduced to Cu(I) or Cu(0). A common example is the reaction with a more electropositive metal, such as aluminum:

3CuBr₂(aq) + 2Al(s) → 3Cu(s) + 2AlBr₃(aq)

As a Reducing Agent:

Under specific conditions, Cu(II) can be oxidized, though this is less common.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the redox properties of copper (II) bromide.

Cyclic Voltammetry

Cyclic voltammetry (CV) is a powerful electrochemical technique to study the redox behavior of CuBr₂. It provides information on reduction and oxidation potentials, electron transfer kinetics, and the stability of the redox species.

Experimental Setup:

-

Potentiostat: An instrument to control the potential and measure the current.

-

Three-Electrode Cell:

-

Working Electrode: Glassy carbon or platinum electrode.

-

Reference Electrode: Saturated Calomel Electrode (SCE) or Silver/Silver Chloride (Ag/AgCl) electrode.

-

Counter (Auxiliary) Electrode: Platinum wire.

-

-

Electrolyte Solution: A solution of CuBr₂ in a suitable supporting electrolyte (e.g., 0.1 M KBr or KCl) to ensure conductivity. The solution should be deoxygenated by purging with an inert gas (e.g., nitrogen or argon) prior to the experiment.

Procedure:

-

Prepare a solution of copper (II) bromide (e.g., 1-10 mM) in the chosen supporting electrolyte.

-

Assemble the three-electrode cell with the prepared solution.

-

Purge the solution with an inert gas for at least 15-20 minutes to remove dissolved oxygen. Maintain a blanket of the inert gas over the solution during the experiment.

-

Set the parameters on the potentiostat:

-

Initial and Final Potentials: A range that encompasses the expected redox events (e.g., from +1.0 V to -1.0 V vs. Ag/AgCl).

-

Scan Rate: The speed at which the potential is swept (e.g., 100 mV/s). Multiple scan rates can be used to investigate the nature of the redox processes.

-

-

Run the cyclic voltammogram and record the resulting plot of current versus potential.

A typical cyclic voltammogram of CuBr₂ shows two reduction peaks corresponding to the Cu²⁺/Cu⁺ and Cu⁺/Cu⁰ transitions, and on the reverse scan, two oxidation peaks for the reverse processes.[7]

Redox Titration

Redox titration can be used to determine the concentration of copper (II) ions in a solution by reacting it with a suitable reducing agent. A common titrant is iron (II) sulfate.

Procedure:

-

Pipette a known volume of the copper (II) bromide solution into a conical flask.

-

Add a suitable complexing agent, such as phosphoric acid, and a source of bromide ions (e.g., KBr) to stabilize the Cu(I) species formed during the titration.[8][9][10]

-

Titrate the solution with a standardized solution of iron (II) sulfate.

-

The endpoint can be determined potentiometrically using a platinum indicator electrode and a reference electrode, or by using a redox indicator such as cacotheline.[8][9][10] The solution will change color at the endpoint.

-

Repeat the titration to obtain concordant results.

Electrolysis of Aqueous Copper (II) Bromide

Electrolysis of an aqueous solution of CuBr₂ demonstrates the fundamental redox processes occurring at the electrodes.

Experimental Setup:

-

Electrolytic Cell: A beaker containing the aqueous CuBr₂ solution.

-

Electrodes: Inert electrodes, such as graphite (B72142) or platinum.

-

DC Power Supply: To provide the electrical potential for electrolysis.

Procedure:

-

Prepare an aqueous solution of copper (II) bromide.

-

Immerse the two inert electrodes in the solution, ensuring they do not touch.

-

Connect the electrodes to the DC power supply. The electrode connected to the positive terminal is the anode, and the one connected to the negative terminal is the cathode.

-

Turn on the power supply and observe the reactions at each electrode.

Observations and Reactions:

-

At the Cathode (Reduction): Copper ions are reduced to copper metal, which deposits on the cathode. Cu²⁺(aq) + 2e⁻ → Cu(s)

-

At the Anode (Oxidation): Bromide ions are oxidized to bromine. 2Br⁻(aq) → Br₂(aq) + 2e⁻

The overall reaction is: CuBr₂(aq) → Cu(s) + Br₂(aq)

Visualizations

The following diagrams illustrate key concepts and workflows related to the redox properties of copper (II) bromide.

Caption: Redox pathway of Copper (II) Bromide.

Caption: Cyclic Voltammetry Experimental Workflow.

References

- 1. Copper(II) bromide - Wikipedia [en.wikipedia.org]

- 2. noahchemicals.com [noahchemicals.com]

- 3. The standard reduction potential of `Cu^(2+)//Cu` and `Cu^(2+)//Cu^(+)` are `0.337` and `0.153` respectively. The standard electrode potential of `Cu^(+)//Cu` half `-` cell is [allen.in]

- 4. The standard reduction potentials of `Cu^(2+)//Cu` and `Cu^(2+)//Cu^(+)` are 0.337 V and 0.153V respectively. The standard electrode potential of `Cu^(+)//Cu` half-cell is [allen.in]

- 5. The standard reduction potentials of Cu^{2+} | Cu and Cu^{2+} | Cu^+ are .. [askfilo.com]

- 6. sarthaks.com [sarthaks.com]

- 7. researchgate.net [researchgate.net]

- 8. isca.me [isca.me]

- 9. asianpubs.org [asianpubs.org]

- 10. Research Journal of Chemical Sciences : Reductimetric determination of Copper (II) with Iron (ii) in Phosphoric Acid medium and in presence of Bromide ion - ISCA [isca.me]

Methodological & Application

Application Notes and Protocols: Cupric Bromide as a Brominating Agent in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cupric bromide (CuBr₂) is a versatile and efficient reagent for the bromination of a variety of organic compounds. Its application in organic synthesis is valued for its selectivity, mild reaction conditions, and ease of handling compared to elemental bromine. These application notes provide detailed protocols and mechanistic insights into the use of CuBr₂ for the bromination of carbonyl compounds and electron-rich aromatic and heteroaromatic systems, critical transformations in the synthesis of pharmaceuticals and other fine chemicals.

α-Bromination of Ketones and Carbonyl Compounds

The α-bromination of ketones and other carbonyl compounds is a fundamental transformation in organic synthesis, providing key intermediates for subsequent functionalization. This compound offers a reliable method for achieving this transformation.

Reaction Mechanism

The bromination of ketones with this compound is generally understood to proceed through the formation of a copper enolate intermediate. The ketone first undergoes tautomerization to its enol form, which is facilitated by the Lewis acidity of the Cu(II) center. The enol then coordinates to the this compound, followed by an intramolecular transfer of a bromine atom to the α-carbon. This process regenerates a Cu(I) species.

Caption: Mechanism of α-bromination of ketones using CuBr₂.

Experimental Protocols

Protocol 1: α-Bromination of Acetophenone (B1666503)

This protocol describes the synthesis of α-bromoacetophenone using this compound.

Materials:

-

Acetophenone

-

This compound (CuBr₂)

-

Ethyl Acetate (B1210297)

-

Chloroform

-

Sodium Bicarbonate Solution (saturated)

-

Anhydrous Magnesium Sulfate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add acetophenone (1.20 g, 10 mmol) and ethyl acetate (50 mL).

-

Add this compound (4.47 g, 20 mmol) to the solution.

-

Heat the mixture to reflux with vigorous stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours, indicated by the disappearance of the black CuBr₂ and the formation of white CuBr.

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the reaction mixture to remove the precipitated cuprous bromide. Wash the precipitate with a small amount of ethyl acetate.

-

Combine the filtrates and wash with a saturated sodium bicarbonate solution (2 x 30 mL) and then with water (2 x 30 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude α-bromoacetophenone.

-

The crude product can be further purified by recrystallization from a suitable solvent such as ethanol.

Quantitative Data

| Substrate | Product | Solvent | Reaction Time (h) | Yield (%) | Reference |

| Acetophenone | α-Bromoacetophenone | Ethyl Acetate/Chloroform | 2-4 (reflux) | 85-95 | [1][2] |

| Cyclohexanone | 2-Bromocyclohexanone | Ethyl Acetate/Chloroform | 3 (reflux) | 88 | [3] |

| Propiophenone | α-Bromopropiophenone | Acetonitrile (B52724) | 5 (reflux) | 99 | [4] |

Bromination of Aromatic and Heteroaromatic Compounds

This compound is an effective reagent for the regioselective bromination of electron-rich aromatic compounds such as phenols, anilines, and their derivatives. This method avoids the use of harsh and toxic elemental bromine.

Reaction Mechanism

The bromination of electron-rich aromatic compounds with CuBr₂ is believed to proceed via an electrophilic aromatic substitution pathway. The CuBr₂ acts as a source of electrophilic bromine. For highly activated substrates like phenols and anilines, the reaction can proceed under mild conditions. In some cases, an oxidant may be added to facilitate the regeneration of the active Cu(II) species.

Caption: Electrophilic aromatic bromination mechanism with CuBr₂.

Experimental Protocols

Protocol 2: Monobromination of Phenol (B47542)

This protocol describes the selective para-bromination of phenol.

Materials:

-

Phenol

-

This compound (CuBr₂)

-

Acetonitrile

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Water

-

Ethyl Acetate

-

Anhydrous Sodium Sulfate

Procedure:

-

In a 100 mL round-bottom flask, dissolve phenol (0.94 g, 10 mmol) in acetonitrile (40 mL).

-

Add this compound (4.47 g, 20 mmol) to the solution with stirring at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

-

Upon completion, pour the reaction mixture into water (100 mL) and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic extracts and wash with water (2 x 50 mL) and brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

-

The crude product can be purified by column chromatography on silica (B1680970) gel to afford pure 4-bromophenol.[5]

Protocol 3: Bromination of Aniline (B41778) in an Ionic Liquid

This protocol details the para-bromination of aniline using CuBr₂ in an ionic liquid, which can enhance reactivity and selectivity.[6]

Materials:

-

Aniline

-

This compound (CuBr₂)

-

1-Hexyl-3-methylimidazolium (B1224943) bromide ([HMIM]Br)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Diethyl ether

-

Water

Procedure:

-

To a 50 mL round-bottom flask, add aniline (0.93 g, 10 mmol) and 1-hexyl-3-methylimidazolium bromide (5 mL).

-

Add this compound (6.70 g, 30 mmol) to the mixture and stir at room temperature.

-

The reaction is typically complete within 1 hour. Monitor by TLC.

-

After completion, extract the product from the ionic liquid with diethyl ether (4 x 20 mL).

-

Combine the ether extracts and wash with water (2 x 20 mL) to remove any residual ionic liquid.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 4-bromoaniline.[6]

Quantitative Data

| Substrate | Product | Solvent | Reaction Time (h) | Yield (%) | Reference |

| Phenol | 4-Bromophenol | Acetonitrile | 12 | 80 | [5] |

| Anisole | 4-Bromoanisole | Acetonitrile | 24 | 75 | [5] |

| Aniline | 4-Bromoaniline | [HMIM]Br | 1 | 95 | [6] |

| N,N-Dimethylaniline | 4-Bromo-N,N-dimethylaniline | Acetonitrile | 0.5 | 60 | [5] |

Experimental Workflow Diagram

Caption: General workflow for bromination reactions using CuBr₂.

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is toxic and an irritant. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. baxendalegroup.awh.durham.ac.uk [baxendalegroup.awh.durham.ac.uk]

- 5. researchgate.net [researchgate.net]

- 6. Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes: α-Bromination of Ketones using Cupric Bromide (CuBr₂)

For Researchers, Scientists, and Drug Development Professionals

Introduction

α-Bromo ketones are highly valuable synthetic intermediates characterized by a bromine atom on the carbon adjacent to a carbonyl group. This structural feature renders the α-carbon highly electrophilic, making these compounds versatile precursors for a wide range of organic transformations, including the synthesis of complex heterocyclic molecules. In the field of drug development, α-bromo ketones serve as critical "warheads" for the design of targeted covalent inhibitors, which can irreversibly bind to and inhibit enzymes by forming a covalent bond with nucleophilic residues in the active site.

Cupric bromide (CuBr₂) has emerged as a highly effective, selective, and convenient reagent for the α-bromination of ketones.[1] Compared to traditional brominating agents like molecular bromine (Br₂), CuBr₂ offers superior handling properties, selectivity, and cleaner reaction profiles, making it an attractive choice for both academic research and industrial applications.

Reaction Mechanism

The α-bromination of ketones with this compound is understood to proceed via an enol or a copper-bound enolate intermediate.[2][3] Under thermal conditions, the ketone tautomerizes to its more nucleophilic enol form. This enol then reacts with CuBr₂. The overall stoichiometry involves two equivalents of Cu(II)Br₂ being reduced to two equivalents of Cu(I)Br, with the concomitant formation of the α-bromo ketone and one equivalent of hydrogen bromide (HBr).[2]

A proposed mechanism involves the formation of a copper-enolate, which then facilitates the transfer of a bromine atom to the α-carbon.[2]